molecular formula C19H18BrNO2S2 B2958999 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide CAS No. 2097901-02-3

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide

Cat. No.: B2958999
CAS No.: 2097901-02-3
M. Wt: 436.38
InChI Key: YOZRYUDUHZBDSD-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide is a synthetic amide derivative featuring a bithiophene moiety and a 2-bromophenyl group. The bromine atom at the ortho position of the phenyl group may influence steric and electronic interactions, while the bithiophene unit could enhance π-π stacking in polymeric or bioactive contexts .

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2S2/c20-14-5-2-1-4-13(14)7-10-19(23)21-12-15(22)16-8-9-18(25-16)17-6-3-11-24-17/h1-6,8-9,11,15,22H,7,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZRYUDUHZBDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic potential, supported by data tables and relevant case studies.

1. Structural Overview

The compound features several key structural components:

  • Bithiophene Moiety : This conjugated system allows for π-π stacking interactions with biological molecules, enhancing its biological activity.
  • Hydroxyethyl Group : Facilitates hydrogen bonding, which may influence the compound's solubility and interaction with targets.
  • Propanamide Linkage : This functional group is critical for the compound's stability and biological activity.

2. Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Bithiophene : Synthesized via a Suzuki-Miyaura coupling reaction.
  • Introduction of Hydroxyethyl Group : Achieved through nucleophilic substitution reactions.
  • Amide Bond Formation : The final step involves reacting the hydroxyethyl-bithiophene intermediate with 3-(2-bromophenyl)propanoyl chloride in the presence of a base.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit selective toxicity against cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The bithiophene moiety may enhance cellular uptake and target specificity.
  • Anti-inflammatory Properties : Research suggests that similar compounds can modulate inflammatory pathways, potentially reducing cytokine release.

3.2 Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

StudyCompoundTargetFindings
Bithiophene derivativesA549 cellsShowed significant cytotoxicity (p < 0.05)
Hydroxyethyl derivativesCaco-2 cellsReduced viability by 54.9% (p = 0.0011)
Amide derivativesVarious cancer linesStructure-dependent anticancer activity observed

4. Therapeutic Potential

The therapeutic potential of this compound can be summarized as follows:

  • Anticancer Therapeutics : Due to its selective toxicity towards cancer cells, it may serve as a lead compound for developing new anticancer drugs.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases.

5. Conclusion

This compound exhibits promising biological activities due to its unique structural features and interaction mechanisms. Further research is warranted to fully elucidate its therapeutic potential and establish its efficacy in clinical settings.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Amides

Compound Name Key Substituents Molecular Formula Notable Properties/Activities Source
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide Bithiophene, 2-bromophenyl, hydroxyethyl C₁₉H₁₈BrNO₂S Conjugation potential via bithiophene
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide Benzothiophene, 2-bromophenyl C₁₉H₁₈BrNO₂S Higher lipophilicity (benzothiophene)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Sulfamoyl, tetrahydrofuran, butyryl C₁₄H₁₉N₂O₅S Moderate yield (51%), crystalline solid
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Indole, fluoro-biphenyl C₂₆H₂₄FN₂O Potential CNS activity (indole motif)
3-[(Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-nitrophenyl)propanamide Thiazolidinone, nitro group C₁₉H₁₃BrN₂O₃S₂ High synthetic yield (85%)

Key Observations :

  • Bithiophene vs. Benzothiophene : The bithiophene unit in the target compound enables extended π-conjugation compared to the benzothiophene analog (), which may improve charge transport in materials science applications .
  • Bromophenyl vs. Other Aromatic Groups: The 2-bromophenyl group increases molecular weight and lipophilicity (logP ~3.5 estimated) relative to compounds with non-halogenated aromatics (e.g., 5a in ). This could enhance membrane permeability in bioactive contexts .
  • Hydroxyethyl Linker : The hydroxyethyl group introduces hydrogen-bonding capability, contrasting with simpler alkyl chains (e.g., butyramide in 5a) or rigid linkers (e.g., indole-ethyl in ) .

Bioactivity Considerations

  • Anti-Inflammatory Potential: Amides with halogenated or methoxylated aromatics (e.g., compound 4 in , IC₅₀ <17 μM) show significant anti-inflammatory activity. The 2-bromophenyl group in the target compound may similarly modulate inflammatory pathways .
  • Heterocyclic Influence : Thiazole- or benzothiazole-containing amides () exhibit pesticidal or antimicrobial activity, suggesting that the target’s bithiophene could be tailored for analogous applications .

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